
Enfuvirtide Acetate
Overview
Description
Enfuvirtide acetate is a synthetic peptide used as an antiretroviral drug. It is specifically designed to inhibit the fusion of the human immunodeficiency virus (HIV) with the host cell membrane, thereby preventing the virus from entering the cell and replicating. This compound is particularly significant in the treatment of HIV-1 infections, especially in patients who have developed resistance to other antiretroviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enfuvirtide acetate is synthesized using a hybrid approach that combines solid-phase peptide synthesis and solution-phase synthesis. The peptide fragments are initially synthesized using solid-phase methods, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. After the synthesis of the fragments, they are assembled in solution to form the complete peptide .
Industrial Production Methods: The industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use .
Chemical Reactions Analysis
Key Reactions:
Critical Parameters :
- Resin Swelling : DMF, 1 hour .
- Coupling Efficiency : Monitored via ninhydrin test (>99% completion per cycle) .
- Fragment Cleavage : 1% TFA in DCM (cold) to release peptide fragments while retaining side-chain protections .
Solution-Phase Fragment Assembly
Two peptide fragments (Ac-AA(1-26)-OH and Fmoc-AA(27-36)-NH) are coupled in solution :
Reaction Sequence:
- Fragment 3 Synthesis :
- Final Assembly :
Isolation :
Global Deprotection and Purification
Protected enfuvirtide undergoes side-chain deprotection and purification:
Deprotection Reaction:
Reagent | Composition | Function |
---|---|---|
TFA Cocktail | TFA/water/DTT (94/0.8/5.2 v/v) | Cleaves tert-butyl, Boc, Trt, and other acid-labile protections . |
Process :
- Reaction : Stirred at RT for 2–4 hours .
- Quenching : Cold methyl tert-butyl ether (MTBE) precipitates crude enfuvirtide .
- Purification : Crystallization from methanol/ether followed by washes with water, acetonitrile, and IPE (85% yield, 70% HPLC purity) .
Hydrolysis (Metabolism) :
Enfuvirtide undergoes enzymatic hydrolysis at the C-terminal carboxamide group, forming a deamidated metabolite :
- In Vitro Studies : Human hepatocytes and microsomes hydrolyze enfuvirtide, with no CYP450 inhibition observed .
Solubility Profile :
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMF | 5 | Room temperature |
DMSO | 5 | Room temperature |
PBS (pH 7.2) | 2 | Physiological buffer |
Key Specifications :
Property | Value | Method |
---|---|---|
Molecular Formula | CHNO | HRMS |
Molecular Weight | 4491.92 Da | Calculated |
HPLC Purity | ≥95% | RP-HPLC |
T (α-helix) | 83.6°C (AP3/N36 complex) | CD spectroscopy |
Scientific Research Applications
Pharmacokinetics
Enfuvirtide is administered subcutaneously and has an absolute bioavailability of approximately 84%. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 3.8 ± 0.6 hours |
Peak concentration | 4.59 ± 1.5 µg/ml at 8 hours |
Volume of distribution | 5.5 ± 1.1 L |
Protein binding | 92% |
These pharmacokinetic properties necessitate twice-daily dosing to maintain therapeutic levels.
Clinical Applications
1. Treatment of HIV-1 Infections
Enfuvirtide is primarily used in combination antiretroviral therapy for patients with multi-drug resistant HIV-1 strains. Clinical trials have shown significant efficacy in reducing viral loads among treatment-experienced patients, with studies indicating that approximately 91% achieved an undetectable viral load after 24 weeks of treatment .
2. Combination Therapy
Recent research has explored the synergistic effects of enfuvirtide when combined with other antiviral agents, such as Sifuvirtide, another fusion inhibitor. A study found that this combination resulted in enhanced efficacy against both X4 and R5 HIV-1 strains, including those resistant to enfuvirtide alone . The potential for reduced dosage and frequency of administration highlights a promising area for future therapeutic strategies.
Research Applications
Enfuvirtide acetate serves as a valuable tool in various scientific research domains:
1. Virology and Viral Entry Studies
Researchers utilize enfuvirtide to investigate mechanisms of viral entry and fusion processes in HIV-1, providing insights into how viruses interact with host cell membranes . This research is critical for developing new antiviral therapies.
2. Peptide Synthesis Studies
As a model compound, enfuvirtide is employed in studies focusing on peptide synthesis and purification techniques. Its unique structure offers opportunities for exploring new synthesis methodologies that could apply to other therapeutic peptides.
3. Immunology Research
Recent studies have indicated that enfuvirtide may have immunostimulatory effects on immune cells, promoting the release of inflammatory cytokines and enhancing antigen presentation . This aspect opens avenues for exploring its role beyond antiviral activity.
Case Studies
Case Study 1: Efficacy in Treatment-Experienced Patients
A clinical trial involving 40 heavily treatment-experienced patients demonstrated that after 48 weeks on enfuvirtide, 81.4% maintained an undetectable viral load below 400 copies/mL. This underscores enfuvirtide's effectiveness as a salvage therapy for those with limited treatment options .
Case Study 2: Combination Therapy Outcomes
In a study examining the combination of enfuvirtide and Sifuvirtide, researchers found that this dual approach significantly inhibited HIV-1-mediated cell-cell fusion compared to monotherapy . These findings suggest that combining drugs with different mechanisms can enhance overall treatment efficacy.
Mechanism of Action
Enfuvirtide acetate works by binding to the first heptad-repeat (HR1) region in the gp41 subunit of the HIV-1 envelope glycoprotein. This binding prevents the conformational changes required for the fusion of the viral and cellular membranes. By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection. It is a biomimetic peptide designed to mimic components of the HIV-1 fusion machinery and displace them, preventing normal fusion .
Comparison with Similar Compounds
T-649: Another fusion inhibitor with homology to the HR2 region of gp41, blocking hairpin structure formation in a similar way to enfuvirtide acetate.
Uniqueness: this compound is unique in its specific targeting of the HR1 region of gp41, making it highly effective in preventing the fusion of HIV-1 with host cells. Its design as a biomimetic peptide allows it to effectively mimic and disrupt the viral fusion process, distinguishing it from other antiretroviral drugs that target different stages of the viral life cycle .
Biological Activity
Enfuvirtide acetate, commercially known as Fuzeon, is a synthetic peptide and the first member of a new class of antiretroviral drugs called fusion inhibitors. It is primarily used in the treatment of HIV-1 infection, particularly in treatment-experienced patients who have shown resistance to other antiretroviral therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and case studies that illustrate its use in various patient populations.
Enfuvirtide functions by inhibiting the fusion of the HIV-1 virus with host CD4+ cells. The drug specifically binds to the gp41 subunit of the viral envelope glycoprotein, preventing conformational changes necessary for viral entry into the host cell. This action effectively blocks the formation of an entry pore through which the viral capsid would otherwise enter the cell .
The mechanism can be summarized as follows:
- Binding : Enfuvirtide binds to the first heptad repeat (HR1) in gp41.
- Inhibition : This binding prevents the conformational changes required for fusion.
- Outcome : The result is a significant reduction in viral load and prevention of further infection.
Pharmacokinetics
Enfuvirtide is administered via subcutaneous injection, with an absolute bioavailability of approximately 84% . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 3.8 ± 0.6 hours |
Peak concentration (after 90 mg injection) | 4.59 ± 1.5 µg/ml at 8 hours |
Volume of distribution | 5.5 ± 1.1 L |
Protein binding | 92% |
These values indicate that enfuvirtide has a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic levels .
Clinical Efficacy
Clinical trials have demonstrated enfuvirtide's effectiveness in reducing viral load among heavily treatment-experienced patients. A notable study involving 40 patients showed that after 24 weeks of treatment, 91% had an HIV-1 RNA viral load below 400 copies/mL, and by week 48, this number decreased to 81.4% . The following table summarizes key findings from various studies:
Case Studies
Case Study: Efficacy in Treatment-Experienced Patients
A cohort study evaluated enfuvirtide's effectiveness among patients who had previously failed multiple antiretroviral therapies. After 48 weeks on enfuvirtide combined with an optimized background regimen, participants exhibited a statistically significant reduction in viral load and an increase in CD4+ cell count . Notably, adverse effects were primarily localized to injection sites but did not lead to treatment discontinuation.
Case Study: Combination Therapy with Sifuvirtide
Research indicated that combining enfuvirtide with Sifuvirtide resulted in enhanced antiviral efficacy against both X4 and R5 strains of HIV-1, including those resistant to enfuvirtide alone. The combination therapy demonstrated a synergistic effect that significantly lowered IC50 values for resistant strains by up to 15-fold .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H301N51O64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4492 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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